2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride
Description
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride (CAS 1820650-27-8) is a halogenated aromatic amine derivative. Its structure comprises an aniline core substituted with a pyrrolidin-1-yl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, stabilized as a dihydrochloride salt. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine ring may contribute to conformational flexibility and binding interactions in biological systems .
Properties
Molecular Formula |
C11H15Cl2F3N2 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H |
InChI Key |
DZWIRBYYWYPGQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Nitro Precursors to Aniline Intermediates
The most common route begins with the reduction of 1-(2-nitro-4-(trifluoromethyl)phenyl)pyrrolidine to the corresponding aniline. Tin(II) chloride (SnCl₂) in combination with hydrochloric acid (HCl) is widely employed for this transformation.
Key Procedure:
A solution of 1-(2-nitro-4-(trifluoromethyl)phenyl)pyrrolidine in methanol is treated with concentrated HCl (12.2 mL, 146 mmol) and SnCl₂ (12.7 g, 67.2 mmol) at 0°C. The reaction is stirred for 7 hours, followed by neutralization with aqueous sodium bicarbonate. Extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 15:1) yields 2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline with an 83% yield.
Table 1: Comparative Nitro Reduction Conditions
| Solvent | Acid | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Methanol | HCl (4N) | 0°C → RT | 42 h | 78% | |
| Dichloromethane | HCl (conc.) | 0°C | 7 h | 83% | |
| Ethanol | H₂SO₄ (dilute) | Reflux | 6 h | 65% |
The choice of solvent impacts reaction efficiency, with dichloromethane enabling faster kinetics due to improved solubility of intermediates.
Salt Formation: Conversion to Dihydrochloride
The free base is converted to the dihydrochloride salt by treatment with HCl gas or aqueous HCl in polar solvents.
Key Procedure:
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline (4.55 g) is dissolved in dichloromethane (10 mL), and HCl gas is bubbled through the solution at 0°C until precipitation occurs. The solid is filtered, washed with cold ether, and dried under vacuum to yield the dihydrochloride salt (5.12 g, 95%).
Critical Parameters:
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance reproducibility. A patented method describes the use of Pt/C catalysts in ethanol/methanol mixtures (3:1 v/v) under hydrogen pressure (50 psi) to reduce nitro intermediates, achieving 90% conversion in 2 hours. Post-reduction, in-line acidification with HCl yields the dihydrochloride directly.
Purity Optimization and Analytical Validation
Final purification employs recrystallization from ethanol/water (4:1) or column chromatography (C18 reverse-phase). Analytical validation includes:
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated aniline derivatives.
Scientific Research Applications
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and inferred properties of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride and related compounds:
Key Differences and Implications
Core Structure and Bioactivity: The aniline core in the target compound and 2,5-difluoro-N-[3-(imidazolyl)propyl]aniline dihydrochloride favors aromatic interactions in drug-receptor binding. The piperazine in tert-butyl 4-(4-nitro-2-CF₃-phenyl)piperazine-1-carboxylate introduces basicity and hydrogen-bonding capacity, which may enhance solubility compared to pyrrolidine-containing analogs .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Present in both the target compound and CAS 1431962-31-0, this group increases electron-withdrawing effects and metabolic resistance. However, its placement on an aniline (para to -NH₂) versus a pyrazole (meta to -NH₂) alters electronic distribution and steric accessibility .
- Fluorine vs. Trifluoromethyl : The 2,5-difluoroaniline derivative lacks the strong -CF₃ group but offers dual fluorine atoms, which may reduce steric bulk while maintaining moderate electronegativity .
Salt Form and Physicochemical Properties :
- The dihydrochloride salt in the target compound and 2,5-difluoroaniline derivative improves aqueous solubility relative to free bases (e.g., tert-butyl piperazine derivative). However, the hydrochloride salt in CAS 1431962-31-0 may exhibit lower solubility than dihydrochloride forms due to fewer counterions .
Potential Applications: The target compound’s pyrrolidine-aniline-CF₃ motif suggests utility in central nervous system (CNS) drug discovery, where lipophilicity and blood-brain barrier penetration are critical.
Biological Activity
2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C10H12Cl2F3N
- Molecular Weight : 270.11 g/mol
- IUPAC Name : 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride
The biological activity of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to modulate signaling pathways that are crucial for cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
- Antiviral Properties : It has demonstrated efficacy against certain viral infections, suggesting potential as an antiviral agent.
- Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Antitumor Activity
A study conducted on the effects of 2-Pyrrolidin-1-yl-5-(trifluoromethyl)aniline dihydrochloride on human cancer cell lines revealed an IC50 value in the low micromolar range, indicating potent antitumor activity. The compound was shown to induce apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 10.5 | Apoptosis via mitochondrial pathway |
| MCF7 | 12.3 | Cell cycle arrest at G1 phase |
| A549 | 8.7 | Induction of oxidative stress |
Antiviral Activity
In vitro studies demonstrated that the compound exhibited antiviral activity against Herpes Simplex Virus (HSV) and Polio Virus, with effective concentrations leading to significant reductions in viral replication.
| Virus Type | Effective Concentration (µM) | Inhibition Rate (%) |
|---|---|---|
| Herpes Simplex Virus | 15 | 70 |
| Polio Virus | 20 | 65 |
Neuroprotective Effects
Research highlighted its potential neuroprotective role in models of oxidative stress-induced neuronal injury. The compound was found to reduce neuronal death and enhance cell viability significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
